molecular formula C6H4Br2ClN3 B2892428 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide CAS No. 2460756-45-8

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide

Cat. No. B2892428
CAS RN: 2460756-45-8
M. Wt: 313.38
InChI Key: WTZVRVAMZHUMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide, also known as 6-bromo-8-chloroimidazo[1,2-a]pyrazine, is a chemical compound with the molecular formula C6H3BrClN3 . It has a molecular weight of 232.47 . This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide is 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediates

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide: is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form complex molecules. This compound can be used to synthesize novel pharmaceuticals, agrochemicals, and other organic molecules. Its reactivity with different organic and inorganic reagents under various conditions makes it a valuable tool in developing new synthetic pathways and methodologies .

Pharmaceutical Research

In the pharmaceutical industry, this compound’s bromine and chlorine substituents make it a candidate for further functionalization. It can be used to create new pharmacophores for drug discovery. Researchers can explore its incorporation into potential therapeutic agents, particularly in the development of small-molecule drugs targeting various diseases .

Material Science

The compound’s robust heterocyclic framework can be exploited in material science. It could be used to synthesize new organic semiconductors, which are crucial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials are essential for advancing flexible electronics and sustainable energy solutions .

Catalysis

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide: may serve as a ligand in catalysis. Its structure could stabilize metal complexes and facilitate various catalytic processes, including cross-coupling reactions, which are pivotal in creating complex organic compounds. This application is particularly relevant in green chemistry, where efficient and selective catalysts are sought to minimize waste and energy consumption .

Analytical Chemistry

In analytical chemistry, this compound could be used as a derivatization agent for the detection and quantification of various analytes. Its halogen atoms might react with specific functional groups, enhancing the detection capabilities of chromatographic or spectroscopic methods. This application is vital in environmental monitoring, food safety, and clinical diagnostics .

Chemical Education

Due to its interesting reactivity profile, 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide can be used in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example of heterocyclic chemistry and can be used to illustrate the principles of organic synthesis and reaction mechanisms .

Biochemistry Research

This compound’s potential interactions with biological macromolecules could be explored in biochemistry research. It might serve as a probe to study protein-ligand interactions or as a building block in the design of enzyme inhibitors. Understanding these interactions is crucial for elucidating biological pathways and designing new drugs .

Environmental Science

Lastly, the environmental fate of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide could be studied to assess its impact on ecosystems. Research could focus on its biodegradability, potential bioaccumulation, and toxicity. Such studies are essential for evaluating the environmental risks associated with the use of new chemical compounds .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVRVAMZHUMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.